4-ヒドロキシケイ皮酸メチル

概要

説明

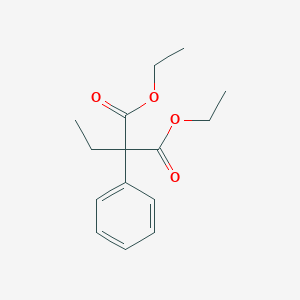

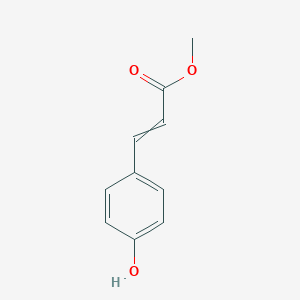

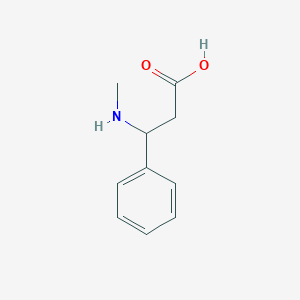

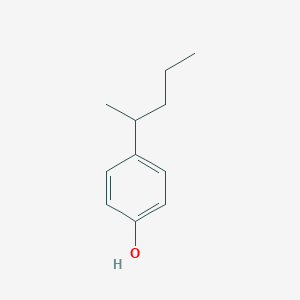

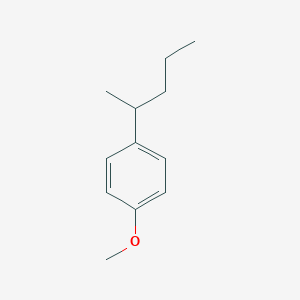

Methyl 4-hydroxycinnamate is a phenolic compound and a derivative of p-coumaric acid. It is commonly found in various plants, including Allium cepa (onion). This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

科学的研究の応用

4-ヒドロキシ桂皮酸メチルは、科学研究において幅広い用途を持っています。

化学: 様々な有機化合物の合成における前駆体として使用されます。

生物学: 抗酸化特性とフリーラジカルを捕捉する能力について研究されています.

作用機序

4-ヒドロキシ桂皮酸メチルの作用機序には、細胞経路との相互作用が関与しています。

抗酸化活性: フリーラジカルを捕捉することで、酸化ストレスを軽減します。

抗炎症活性: 炎症性サイトカインの産生を阻害します。

生化学分析

Biochemical Properties

Methyl 4-hydroxycinnamate interacts with various enzymes, proteins, and other biomolecules. It has been found to have a role as a melanin synthesis inhibitor, a fungal metabolite, an anti-inflammatory agent, an antifungal agent, and a plant metabolite . It is a cinnamate ester, a member of phenols, and a methyl ester .

Cellular Effects

Methyl 4-hydroxycinnamate has been shown to have significant effects on various types of cells and cellular processes. It has been found to reduce LPS-induced nitric oxide (NO) production in RAW 264.7 cells . It also synergizes with curcumin to induce apoptosis in HL-60 acute myeloid leukemia cells . Furthermore, Methyl 4-hydroxycinnamate reduces parasitemia and increases survival in P. berghei-infected mice .

Molecular Mechanism

The molecular mechanism of Methyl 4-hydroxycinnamate involves its interactions with biomolecules and its effects on gene expression. It has been found to inhibit GSK3β

Temporal Effects in Laboratory Settings

The effects of Methyl 4-hydroxycinnamate over time in laboratory settings have been observed. The lifetime of the S1–S0 origin of Methyl 4-hydroxycinnamate is 8–9 ps . More studies are needed to further understand the stability, degradation, and long-term effects of Methyl 4-hydroxycinnamate on cellular function.

Metabolic Pathways

Methyl 4-hydroxycinnamate is involved in various metabolic pathways. It has been found that Lactobacillus plantarum exhibits a reducing activity, transforming hydroxycinnamates to substituted phenylpropionic acids, which possess higher antioxidant activity than their precursors

準備方法

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxycinnamate can be synthesized through the esterification of 4-hydroxycinnamic acid with methanol. The reaction typically occurs under reflux conditions in the presence of an acid catalyst such as sulfuric acid . The reaction mixture is heated overnight to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of methyl 4-hydroxycinnamate follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through crystallization or distillation .

化学反応の分析

反応の種類: 4-ヒドロキシ桂皮酸メチルは、以下の化学反応を起こします。

酸化: 対応するアルデヒドまたは酸を生成するために酸化することができます。

還元: 還元反応により、ヒドロキシ桂皮アルコールに変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムが還元剤としてよく使用されます。

主要な生成物:

酸化: 4-ヒドロキシ桂皮酸または4-ヒドロキシベンズアルデヒド。

還元: 4-ヒドロキシ桂皮アルコール。

類似化合物との比較

4-ヒドロキシ桂皮酸メチルは、フェルラ酸などの他のヒドロキシ桂皮酸と比較されます。

フェルラ酸: 強力な抗酸化作用で知られています。

カフェ酸: 強力な抗酸化作用と抗炎症作用を示します。

p-クマリン酸: カフェ酸ほど強力ではありませんが、同様の抗酸化作用を持っています.

独自性: 4-ヒドロキシ桂皮酸メチルは、カルノシン酸などの他の化合物と相乗的に作用して抗癌効果を高める能力が特徴です。 また、非蛍光性であり、特定のアッセイでは有利です .

類似化合物:

- フェルラ酸

- カフェ酸

- p-クマリン酸

- シナピン酸

特性

IUPAC Name |

methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITWSHWHQAQBAW-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19367-38-5, 3943-97-3 | |

| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019367385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxycinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl p-hydroxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycinnamic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B42042.png)